An In-depth Technical Guide to 2,5-Dibromo-3-(trifluoromethyl)pyridine
An In-depth Technical Guide to 2,5-Dibromo-3-(trifluoromethyl)pyridine
CAS Number: 79623-39-5
This technical guide provides a comprehensive overview of 2,5-Dibromo-3-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. This document outlines its physicochemical properties, synthesis, and applications, with a focus on its role as a versatile building block in the creation of complex molecules for the pharmaceutical and agrochemical industries.
Physicochemical Properties
2,5-Dibromo-3-(trifluoromethyl)pyridine is a halogenated and trifluoromethyl-substituted pyridine derivative. The presence of bromine atoms and a trifluoromethyl group on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 79623-39-5 | |
| Molecular Formula | C₆H₂Br₂F₃N | |
| Molecular Weight | 304.89 g/mol | |
| Monoisotopic Mass | 302.85062 Da | |
| Predicted XlogP | 3.5 | |
| Appearance | Colorless to pale yellow solid (predicted) | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chlorinated solvents (predicted for similar compounds) |
Synthesis and Reactivity
The synthesis of trifluoromethylpyridine derivatives can be achieved through various methods, including chlorine/fluorine exchange from trichloromethylpyridines or the construction of the pyridine ring from a trifluoromethyl-containing building block. A common route for synthesizing halogenated pyridines involves diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.
The trifluoromethyl group is a strong electron-withdrawing group, which, along with the bromine atoms, makes the pyridine ring electron-deficient. This electronic nature renders the compound susceptible to nucleophilic aromatic substitution and cross-coupling reactions, such as the Suzuki-Miyaura reaction. The differential reactivity of the two bromine atoms can potentially allow for sequential and site-selective reactions.
Experimental Protocol: Synthesis of 2,5-Dibromo-3-(trifluoromethyl)pyridine
This protocol is a representative procedure based on analogous syntheses of halogenated pyridines.
Materials:
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2-Amino-5-bromo-3-(trifluoromethyl)pyridine
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48% Aqueous Hydrogen Bromide (HBr)
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Cuprous Bromide (CuBr)
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Sodium Nitrite (NaNO₂)
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40% Sodium Hydroxide (NaOH) solution
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Diethyl ether
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Heptane
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Ice
Procedure:
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Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-5-bromo-3-(trifluoromethyl)pyridine in a 48% aqueous HBr solution. Cool the mixture to -5 to 0 °C using an ice-salt bath.
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Sandmeyer Reaction: To this cooled solution, add cuprous bromide. Slowly add a saturated aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained between -5 and 10 °C.
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Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours at the same temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, carefully neutralize the mixture to a pH of 7-8 with a 40% sodium hydroxide solution, keeping the temperature below 20 °C.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
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Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from heptane or by column chromatography.
Applications in Research and Development
Trifluoromethylpyridine (TFMP) derivatives are pivotal in the development of new agrochemicals and pharmaceuticals. The incorporation of a trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of a molecule.
Key Advantages of the Trifluoromethyl Group:
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Increased Lipophilicity: Facilitates penetration of cell membranes, which can improve the bioavailability of a drug candidate.
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Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong the half-life of a drug.
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Modulation of Electronic Properties: As a strong electron-withdrawing group, it can influence the pKa of nearby functional groups, affecting receptor binding affinity.
Applications:
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Agrochemicals: Many modern herbicides, insecticides, and fungicides contain the TFMP moiety. For instance, fluazifop-butyl, a herbicide, utilizes a TFMP derivative as a key intermediate in its synthesis. The trifluoromethyl group contributes to the potency and soil residency of these compounds.
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Pharmaceuticals: The unique properties imparted by the trifluoromethyl group make TFMP derivatives attractive scaffolds in drug discovery. They are used in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for oncology and compounds targeting neurological disorders. Five pharmaceutical and two veterinary products containing the TFMP moiety have already been approved for market, with many more candidates in clinical trials.
Biological Activity
The biological profile of 2,5-Dibromo-3-(trifluoromethyl)pyridine itself is not extensively documented in publicly available literature. However, the activity of its derivatives can be inferred from the known roles of its constituent functional groups. The pyridine nucleus is a common scaffold in a vast array of biologically active compounds. The addition of halogens and a trifluoromethyl group can significantly modulate this activity.
Derivatives of this compound could be investigated for a range of biological activities, including but not limited to:
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Antimicrobial and Antifungal Agents: The lipophilicity conferred by the trifluoromethyl group could enhance the ability of derivatives to penetrate microbial cell walls.
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Enzyme Inhibition: The electron-deficient nature of the ring system makes it a candidate for interaction with enzyme active sites.
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Receptor Antagonism: The rigid structure of the pyridine ring combined with the specific electronic profile could lead to selective receptor binding.
The development of novel compounds from this starting material would involve leveraging its reactive sites to build more complex molecules tailored to specific biological targets.
Visualizations
The following diagrams illustrate key logical and experimental workflows related to 2,5-Dibromo-3-(trifluoromethyl)pyridine.
Caption: Proposed synthesis workflow for 2,5-Dibromo-3-(trifluoromethyl)pyridine.
Caption: Potential reaction pathways for 2,5-Dibromo-3-(trifluoromethyl)pyridine.
Caption: Hypothetical signaling pathway inhibited by a derivative compound.
